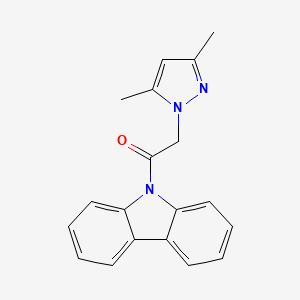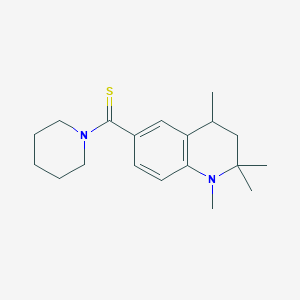![molecular formula C20H14N4O2 B11032896 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032896.png)
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-amino-2-phenyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex polycyclic compound that belongs to the class of triazatetracyclics
Vorbereitungsmethoden
The synthesis of 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of o-phenylenediamine with o-cyanobenzaldehyde, followed by a tandem reaction with benzenediamines and iodine to form the desired triazatetracyclic structure . Industrial production methods may involve the use of microwave irradiation and specific catalysts to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of herbicides, polymer photostabilizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. For example, as an HIV-1 protease inhibitor, the compound competes with the natural substrate to bind to the active site of the enzyme, thereby inhibiting its activity and preventing the replication of the virus . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can be compared with other similar compounds, such as:
N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide: This compound has a similar triazatetracyclic structure and is used in similar applications.
2,4,6-Tri-substituted-1,3,5-triazines: These compounds are known for their biological properties and are used in the production of herbicides and polymer photostabilizers.
The uniqueness of this compound lies in its specific structure and the range of applications it offers in various fields of science and industry.
Eigenschaften
Molekularformel |
C20H14N4O2 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
6-amino-2-phenyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C20H14N4O2/c21-20-23-18-15(19(26)24-20)13(10-6-2-1-3-7-10)14-16(22-18)11-8-4-5-9-12(11)17(14)25/h1-9,13H,(H4,21,22,23,24,26) |
InChI-Schlüssel |
VHTXHRSNMNSQEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=N5)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-methylphenyl)-3-[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]cyclohex-2-en-1-one](/img/structure/B11032813.png)
![6-Methoxy-n~8~-[2-(5-methoxy-1h-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydro-8-quinolinecarboxamide](/img/structure/B11032828.png)
![Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032838.png)

![1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one](/img/structure/B11032840.png)
![N-{N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl}benzamide](/img/structure/B11032845.png)

![methyl N-{[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}leucinate](/img/structure/B11032853.png)
![biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11032860.png)
![6-(3-Methyl-benzofuran-2-yl)-N-o-tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B11032868.png)
![(2S)-({[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11032887.png)
![5-(3,4-Difluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11032891.png)

![4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032905.png)
